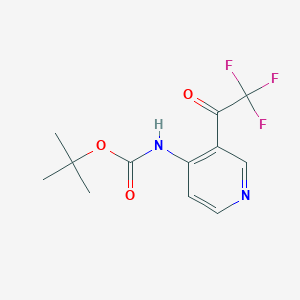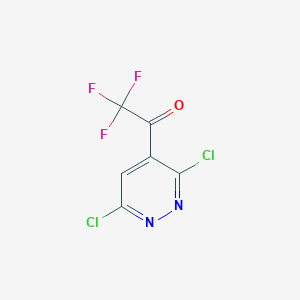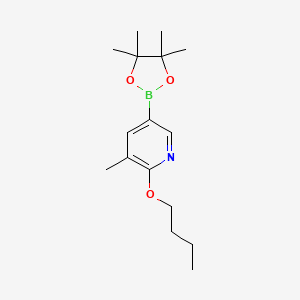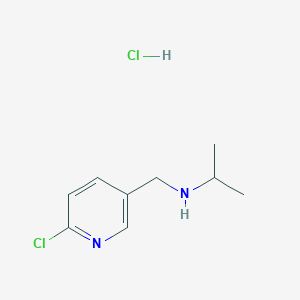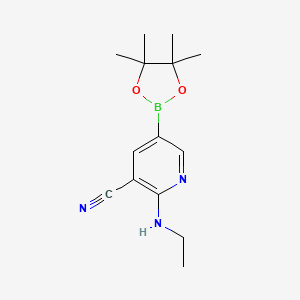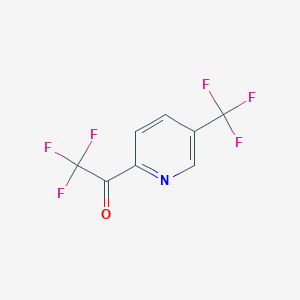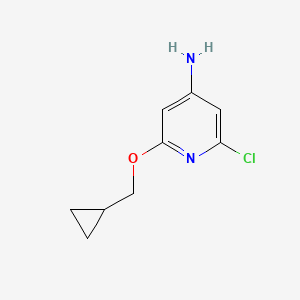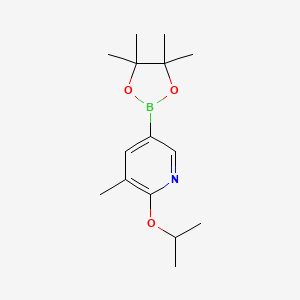![molecular formula C11H15NO2 B1403065 3-[(3-Methoxyphenoxy)methyl]azetidine CAS No. 1332301-07-1](/img/structure/B1403065.png)
3-[(3-Methoxyphenoxy)methyl]azetidine
Übersicht
Beschreibung
“3-[(3-Methoxyphenoxy)methyl]azetidine” is a chemical compound that is used in scientific research . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-[(3-Methoxyphenoxy)methyl]azetidine” can be represented by the SMILES stringCOC1=CC(OC2CNC2)=CC=C1.Cl . The empirical formula is C7H13NO and the molecular weight is 127.18 . Physical And Chemical Properties Analysis
“3-[(3-Methoxyphenoxy)methyl]azetidine” is a solid compound . The empirical formula isC7H13NO and the molecular weight is 127.18 .
Wissenschaftliche Forschungsanwendungen
Prodrug Design and Antiviral Activity One significant application of azetidine derivatives is in the design of prodrugs aimed at enhancing the pharmacological profile of antiviral medications. For instance, azetidine derivatives have been studied for their role in creating more effective prodrugs of AZT (Zidovudine), a medication used to treat HIV. The rationale behind designing these prodrugs is to improve AZT's bioavailability, reduce its toxicity, and enhance its penetration across the blood-brain barrier. These efforts are crucial in developing medications with better patient compliance and fewer side effects (Parang, Wiebe, & Knaus, 2000).
Cancer Therapy and Drug Discovery Azetidine compounds have been identified as potential anticancer agents. Research into thiourea-azetidine hybrids has shown promising antiproliferative effects against various cancer cell lines, including lung, prostate, and breast cancers. These studies have highlighted the potential of azetidine derivatives in cancer therapy, particularly in targeting VEGFR-2 inhibitors, which are crucial for cancer growth and metastasis. The synthesis and evaluation of these compounds provide valuable insights into designing new anticancer drugs (Parmar et al., 2021).
Synthetic Methodologies and Chemical Properties The synthesis and study of azetidine derivatives also contribute to advancements in organic chemistry and synthetic methodologies. Research into the synthesis of enantiomerically pure azetidine compounds, for example, enhances our understanding of chemical reactions and provides new pathways for creating biologically active molecules. These studies not only expand the chemical toolkit available to researchers but also pave the way for the discovery of novel compounds with potential therapeutic applications (Martelli, Orena, & Rinaldi, 2011).
Neuropharmacology and Receptor Studies In the field of neuropharmacology, azetidine derivatives have been investigated for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. These studies are critical for developing new treatments for neurological disorders, such as epilepsy and anxiety, by modulating GABAergic transmission in the brain. The exploration of azetidine-based compounds as GABA uptake inhibitors illustrates the compound's versatility and its potential application in treating a wide range of neurological conditions (Faust et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-3-2-4-11(5-10)14-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDRGJCZKRLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




